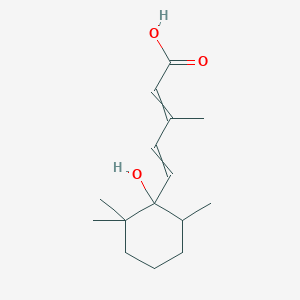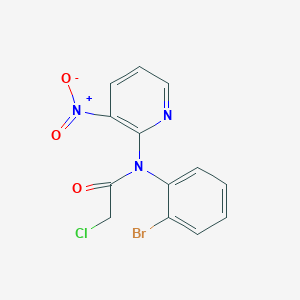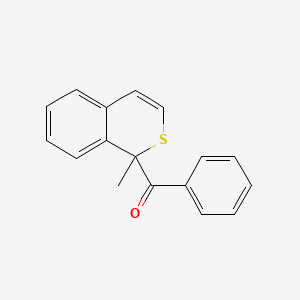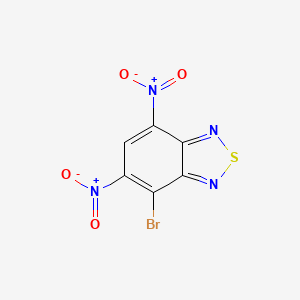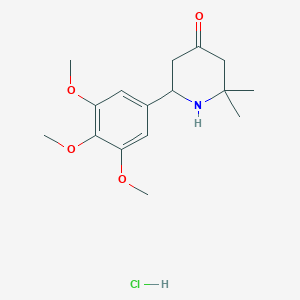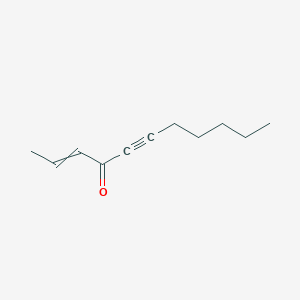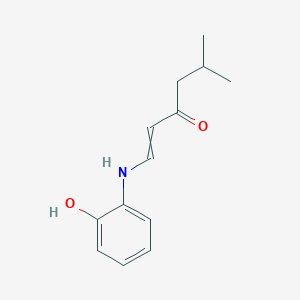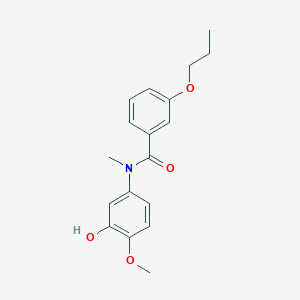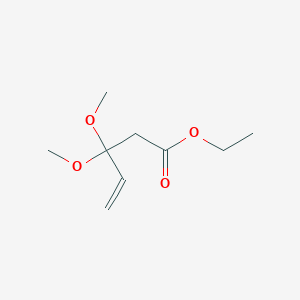
Ethyl 3,3-dimethoxypent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethoxypent-4-enoate is an organic compound with the molecular formula C9H16O3. It is an ester, characterized by the presence of an ethyl group attached to a 3,3-dimethoxypent-4-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethoxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethoxypent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-dimethoxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of substituted esters or ethers.
Applications De Recherche Scientifique
Ethyl 3,3-dimethoxypent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 3,3-dimethoxypent-4-enoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 3,3-dimethoxypent-4-enoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While these compounds share the ester functional group, this compound is unique due to the presence of the 3,3-dimethoxy substitution and the pent-4-enoate moiety, which confer distinct reactivity and properties.
List of Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Ethyl benzoate
- Methyl butyrate
These compounds differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties.
Propriétés
Numéro CAS |
87986-33-2 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 3,3-dimethoxypent-4-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-9(11-3,12-4)7-8(10)13-6-2/h5H,1,6-7H2,2-4H3 |
Clé InChI |
NQZDSSOFPUPHLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C=C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


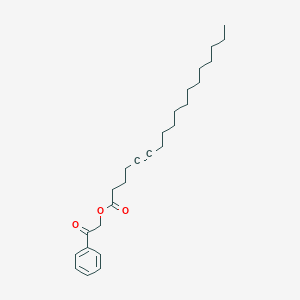
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
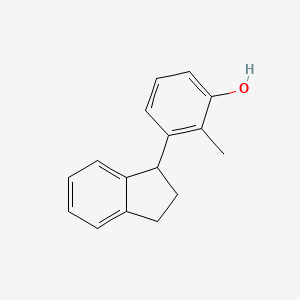
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
